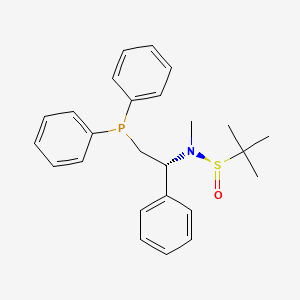

(R)-N-((R)-2-(Diphenylphosphino)-1-phenylethyl)-N,2-dimethylpropane-2-sulfinamide

Description

®-N-(®-2-(Diphenylphosphino)-1-phenylethyl)-N,2-dimethylpropane-2-sulfinamide is a chiral phosphine ligand used in asymmetric synthesis. This compound is known for its ability to facilitate enantioselective reactions, making it valuable in the field of organic chemistry, particularly in the synthesis of pharmaceuticals and fine chemicals.

Properties

IUPAC Name |

(R)-N-[(1R)-2-diphenylphosphanyl-1-phenylethyl]-N,2-dimethylpropane-2-sulfinamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30NOPS/c1-25(2,3)29(27)26(4)24(21-14-8-5-9-15-21)20-28(22-16-10-6-11-17-22)23-18-12-7-13-19-23/h5-19,24H,20H2,1-4H3/t24-,29+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUMOIKKJQPXFKP-PWUYWRBVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)N(C)C(CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[S@@](=O)N(C)[C@@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30NOPS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.6 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(®-2-(Diphenylphosphino)-1-phenylethyl)-N,2-dimethylpropane-2-sulfinamide typically involves the reaction of ®-2-(Diphenylphosphino)-1-phenylethylamine with a sulfinylating agent under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfinamide bond. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and enantiomeric purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistency and quality. The scalability of the synthesis is crucial for its application in the pharmaceutical industry, where large quantities of the compound are required.

Chemical Reactions Analysis

Types of Reactions

®-N-(®-2-(Diphenylphosphino)-1-phenylethyl)-N,2-dimethylpropane-2-sulfinamide undergoes various types of chemical reactions, including:

Oxidation: The phosphine group can be oxidized to form phosphine oxides.

Reduction: The sulfinamide group can be reduced to the corresponding amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine group acts as a nucleophile.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reactions are typically carried out in polar solvents like dichloromethane or tetrahydrofuran, with bases such as sodium hydride or potassium tert-butoxide.

Major Products Formed

Oxidation: Phosphine oxides.

Reduction: Amines.

Substitution: Various substituted phosphine derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-N-(®-2-(Diphenylphosphino)-1-phenylethyl)-N,2-dimethylpropane-2-sulfinamide is used as a ligand in asymmetric catalysis. It facilitates enantioselective reactions, leading to the formation of chiral products with high enantiomeric excess. This is particularly important in the synthesis of chiral drugs and natural products.

Biology

The compound’s ability to induce chirality makes it useful in the study of biological systems, where chirality plays a crucial role in the function of biomolecules. It is used in the synthesis of chiral intermediates for biological research.

Medicine

In medicine, the compound is employed in the synthesis of chiral pharmaceuticals. Its use in asymmetric synthesis allows for the production of enantiomerically pure drugs, which can have improved efficacy and reduced side effects compared to their racemic counterparts.

Industry

In the industrial sector, ®-N-(®-2-(Diphenylphosphino)-1-phenylethyl)-N,2-dimethylpropane-2-sulfinamide is used in the production of fine chemicals and agrochemicals. Its role in asymmetric synthesis enables the efficient production of high-value chiral compounds.

Mechanism of Action

The mechanism of action of ®-N-(®-2-(Diphenylphosphino)-1-phenylethyl)-N,2-dimethylpropane-2-sulfinamide involves its function as a chiral ligand in catalytic reactions. The compound coordinates with metal catalysts, forming a chiral environment that induces enantioselectivity in the reaction. The phosphine group binds to the metal center, while the sulfinamide group provides steric and electronic effects that influence the reaction pathway. This coordination facilitates the formation of chiral products with high enantiomeric purity.

Comparison with Similar Compounds

Similar Compounds

®-BINAP: A widely used chiral phosphine ligand in asymmetric synthesis.

®-Tol-BINAP: A derivative of BINAP with improved solubility and reactivity.

®-SEGPHOS: A chiral diphosphine ligand with high enantioselectivity in various catalytic reactions.

Uniqueness

®-N-(®-2-(Diphenylphosphino)-1-phenylethyl)-N,2-dimethylpropane-2-sulfinamide is unique due to its combination of a phosphine and sulfinamide group, which provides distinct steric and electronic properties. This dual functionality enhances its ability to induce enantioselectivity in catalytic reactions, making it a valuable tool in asymmetric synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.